2S-amino-1-hydroxy-3-octadecanone, monohydrochloride
Description
It is an intermediate in the biosynthesis of C18 ceramide (d18:1/18:0), a crucial component in the sphingolipid metabolic pathway . This compound is significant in biochemical research due to its role in various biological processes.
Properties
IUPAC Name |
(2S)-2-amino-1-hydroxyoctadecan-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20;/h17,20H,2-16,19H2,1H3;1H/t17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUPVZMHCVAKHG-LMOVPXPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)[C@H](CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2S-amino-1-hydroxy-3-octadecanone, monohydrochloride is synthesized through the condensation of L-serine and palmitoyl-CoA by the enzyme serine palmitoyl transferase (SPT) . The reaction typically occurs under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pH, and the concentration of reactants, to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2S-amino-1-hydroxy-3-octadecanone, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the ketone regenerates the hydroxyl group .
Scientific Research Applications
Chemical Applications
Synthesis of Sphingolipids:
- This compound serves as a precursor in the synthesis of complex sphingolipids and ceramides, which are vital for maintaining cellular structure and function. The primary synthetic route involves the condensation of L-serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT) .
Reactivity:
- 2S-amino-1-hydroxy-3-octadecanone can undergo various chemical reactions:
- Oxidation: Converts hydroxyl groups to carbonyls.
- Reduction: Reduces carbonyls back to hydroxyls.
- Substitution: Amino and hydroxyl groups can participate in substitution reactions to form derivatives .
Biological Applications
Cell Signaling:
- The compound is integral to the sphingolipid metabolic pathway, influencing critical cellular processes such as growth, differentiation, and apoptosis. It acts as a precursor to ceramides, which are involved in signaling pathways that regulate these processes .
Therapeutic Research:
- There is ongoing research into its potential therapeutic applications for diseases related to sphingolipid metabolism disorders. These include conditions like cancer and neurodegenerative diseases where sphingolipid dysregulation is implicated .
Medical Applications
Potential Drug Development:
- Due to its role in cellular signaling and membrane integrity, 2S-amino-1-hydroxy-3-octadecanone is being studied for its potential use in drug formulations targeting metabolic disorders related to sphingolipid metabolism .
Cosmetic Industry:
- Its bioactive properties make it a candidate for inclusion in cosmetic formulations, particularly those aimed at skin health due to its role in maintaining cell membrane integrity .
Industrial Applications
Production of Sphingolipid-based Products:
- The compound is utilized in the production of various sphingolipid-based products within the pharmaceutical and cosmetic industries. Its stability and reactivity make it suitable for large-scale industrial applications .
Data Table: Summary of Applications
| Application Area | Description |
|---|---|
| Chemistry | Precursor in the synthesis of sphingolipids and ceramides; versatile reactivity for derivatives |
| Biology | Role in cell signaling; influences growth, differentiation, apoptosis |
| Medicine | Potential therapeutic applications for metabolic disorders; drug formulation studies |
| Industry | Used in cosmetic formulations and production of sphingolipid-based products |
Case Studies
-
Sphingolipid Metabolism Disorders:
Research has shown that targeting the sphingolipid pathway with compounds like 2S-amino-1-hydroxy-3-octadecanone can potentially ameliorate symptoms associated with metabolic disorders linked to sphingolipid dysregulation. -
Ceramide Synthesis Studies:
Studies focusing on ceramide synthesis have demonstrated that manipulating levels of this compound can influence cellular responses to stress and apoptosis, highlighting its potential therapeutic implications.
Mechanism of Action
The compound exerts its effects by participating in the sphingolipid metabolic pathway. It is formed by the condensation of L-serine and palmitoyl-CoA, catalyzed by serine palmitoyl transferase. This intermediate then undergoes further enzymatic reactions to form C18 ceramide, which plays a crucial role in cellular signaling and apoptosis .
Comparison with Similar Compounds
Similar Compounds
3-keto sphinganine-d7 (d180, HCl salt): A deuterated analog used in research for tracing metabolic pathways.
D-erythro-Dihydrosphingosine: Another sphingolipid involved in similar metabolic pathways.
Phytosphingosine hydrochloride: A sphingolipid with similar structural features but different biological functions.
Uniqueness
2S-amino-1-hydroxy-3-octadecanone, monohydrochloride is unique due to its specific role as an intermediate in the biosynthesis of C18 ceramide. Its structural features and reactivity make it a valuable tool in biochemical research .
Biological Activity
Overview
2S-amino-1-hydroxy-3-octadecanone, monohydrochloride, also known as 3-keto sphinganine, is a complex sphingolipid with the molecular formula . It plays a pivotal role in the biosynthesis of ceramides, which are essential components of cell membranes and are crucial for various biological processes, including cell signaling, growth, differentiation, and apoptosis regulation.
Target Pathway : The primary target of 2S-amino-1-hydroxy-3-octadecanone is the sphingolipid metabolic pathway. It acts as an intermediate in the synthesis of ceramide through the enzyme serine palmitoyltransferase (SPT), which catalyzes the condensation of L-serine and palmitoyl-CoA to form this compound.
Biochemical Pathways : The compound influences several cellular processes by participating in the biosynthesis of complex sphingolipids. This action affects cell signaling pathways that regulate critical functions such as growth, differentiation, and programmed cell death (apoptosis).
Cellular Effects
The biological activity of 2S-amino-1-hydroxy-3-octadecanone manifests through various cellular effects:
- Cell Growth and Differentiation : By serving as a precursor to ceramides, this compound regulates cellular growth and differentiation.
- Apoptosis Regulation : It influences apoptotic pathways by modulating ceramide levels, which are known to induce apoptosis under certain conditions.
Research Findings
Recent studies have highlighted the significance of 2S-amino-1-hydroxy-3-octadecanone in various research contexts:
Table 1: Comparative Analysis of Sphingolipid Metabolism
| Compound Name | Molecular Formula | Role in Sphingolipid Metabolism |
|---|---|---|
| 2S-amino-1-hydroxy-3-octadecanone | C18H38ClNO2 | Precursor to ceramide |
| Ceramide | C18H37NO2 | Essential for membrane integrity |
| Sphinganine | C18H37NO | Precursor to ceramide; lacks hydroxyl group |
| Dihydroceramide | C18H37NO2 | Involved in signaling pathways |
Case Study 1: Role in Cancer Research
Research has indicated that manipulating sphingolipid metabolism can influence cancer cell behavior. A study demonstrated that increasing levels of ceramide through the administration of 2S-amino-1-hydroxy-3-octadecanone led to enhanced apoptosis in certain cancer cell lines, suggesting potential therapeutic applications in oncology.
Case Study 2: Neurodegenerative Diseases
Another study focused on neurodegenerative diseases, where alterations in sphingolipid metabolism have been implicated. The administration of this compound showed promise in restoring ceramide levels and improving neuronal survival rates in models of neurodegeneration.
The stability of 2S-amino-1-hydroxy-3-octadecanone is crucial for its effectiveness in laboratory settings. It is relatively stable when stored at -20°C but can degrade if exposed to higher temperatures or light. Its chemical reactivity includes:
- Oxidation : Can form corresponding ketones or aldehydes.
- Reduction : Can be reduced to corresponding alcohols.
- Substitution : The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2S-amino-1-hydroxy-3-octadecanone, monohydrochloride with high enantiomeric purity?
Methodological Answer:
- Stereoselective Synthesis : Use chiral auxiliaries or asymmetric catalysis to achieve the (2S)-configuration. For example, employ Sharpless epoxidation or Evans oxazolidinone methodologies to control stereochemistry .
- Hydrochloride Salt Formation : React the free base with hydrochloric acid under controlled pH (4–6) in anhydrous ethanol, followed by recrystallization from ethanol/ether mixtures to enhance purity .
- Purity Validation : Confirm enantiomeric excess (>98% ee) via chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) and polarimetric analysis .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
Methodological Answer:
- Structural Confirmation : Use H/C NMR to verify the amino, hydroxy, and ketone functional groups. Compare chemical shifts with density functional theory (DFT)-predicted values .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C for the hydrochloride form) .
- Solubility Profiling : Determine solubility in PBS (pH 7.4), DMSO, and ethanol using UV-Vis spectroscopy at λ~280 nm (aromatic/amide transitions) .
Q. What are the recommended storage conditions to ensure long-term stability?
Methodological Answer:
- Storage : Store at –20°C in airtight, light-resistant containers under nitrogen to prevent hygroscopic degradation and oxidation. Desiccate with silica gel to minimize hydrolysis .
- Stability Testing : Monitor purity over 6–12 months via HPLC (C18 column, 0.1% TFA/acetonitrile gradient) to detect decomposition products like free amines or ketone derivatives .
Advanced Research Questions
Q. How can researchers design experiments to study this compound’s interactions with lipid bilayers or membrane-bound receptors?
Methodological Answer:
- Lipid Bilayer Studies : Use surface plasmon resonance (SPR) or fluorescence anisotropy with labeled liposomes to quantify binding affinity () .
- Receptor Binding Assays : Perform competitive ELISA or radioligand displacement (e.g., H-labeled analogs) to assess interactions with GPCRs or ion channels .
- Molecular Dynamics (MD) Simulations : Model the compound’s insertion into lipid bilayers using GROMACS or CHARMM, focusing on hydroxyl-amine hydrogen bonding .
Q. How should contradictory data in spectral analysis (e.g., NMR vs. IR) be resolved?
Methodological Answer:
- Cross-Validation : Compare NMR (DO exchange for –OH/NH groups) with FT-IR peaks (e.g., 1650 cm for amide I, 3300 cm for –NH stretching) to confirm functional group assignments .
- Isotopic Labeling : Synthesize N-labeled analogs to distinguish overlapping amine signals in crowded spectral regions .
- X-ray Crystallography : Resolve crystal structures of co-crystals (e.g., with thiourea derivatives) to unambiguously assign stereochemistry .
Q. What methodologies are suitable for assessing the compound’s cytotoxicity or metabolic stability in vitro?
Methodological Answer:
- Cytotoxicity Screening : Use MTT assays on HepG2 or HEK293 cells, with IC calculations and caspase-3/7 activation endpoints .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS. Monitor demethylation or hydroxylation metabolites .
- Reactive Oxygen Species (ROS) Detection : Employ DCFH-DA fluorescence in macrophages to evaluate oxidative stress induction .
Data Contradiction and Reproducibility
Q. How can batch-to-batch variability in biological activity be addressed?
Methodological Answer:
- Quality Control : Implement strict batch testing via UPLC-MS for purity (>98%) and residual solvent analysis (e.g., ethyl acetate ≤500 ppm) .
- Bioactivity Normalization : Express activity relative to an internal standard (e.g., IC ratios against a reference inhibitor) to account for potency fluctuations .
Q. What statistical approaches are recommended for analyzing dose-response discrepancies in enzyme inhibition assays?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
